molecular formula C8H12O3 B14263878 2-Pentanone, 4-(acetyloxy)-3-methylene- CAS No. 169690-08-8

2-Pentanone, 4-(acetyloxy)-3-methylene-

Cat. No.: B14263878
CAS No.: 169690-08-8
M. Wt: 156.18 g/mol
InChI Key: XFOFCUSFWRHFCI-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(acetyloxy)-3-methylene-: is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) and an acetyloxy group attached to the pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanone, 4-(acetyloxy)-3-methylene- typically involves the reaction of 2-pentanone with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of a solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where 2-pentanone is reacted with acetic acid or acetic anhydride under optimized conditions to yield the desired product. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Pentanone, 4-(acetyloxy)-3-methylene- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 2-pentanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or esters.

Scientific Research Applications

2-Pentanone, 4-(acetyloxy)-3-methylene- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes or other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-(acetyloxy)-3-methylene- involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    2-Pentanone: A simpler ketone without the acetyloxy and methylene groups.

    4-Penten-2-one: Contains a double bond in the pentanone structure.

    3-Methyl-2-pentanone: A methyl-substituted derivative of 2-pentanone.

Properties

CAS No.

169690-08-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-methylidene-4-oxopentan-2-yl) acetate

InChI

InChI=1S/C8H12O3/c1-5(6(2)9)7(3)11-8(4)10/h7H,1H2,2-4H3

InChI Key

XFOFCUSFWRHFCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C(=O)C)OC(=O)C

Origin of Product

United States

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